molecular formula C26H29NO3 B10821508 [(2R)-1-[[4-[(3-phenylmethoxyphenoxy)methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

[(2R)-1-[[4-[(3-phenylmethoxyphenoxy)methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

Cat. No. B10821508
M. Wt: 403.5 g/mol
InChI Key: SPXSEZMVRJLHQG-XMMPIXPASA-N
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Description

Compound 49, identified by the PubMed ID 30889352, is a potent inhibitor of sphingosine kinase. It is equipotent at both isoforms, sphingosine kinase 1 and sphingosine kinase 2 . This compound has been studied for its potential therapeutic applications, particularly in the context of cancer and inflammatory diseases.

Preparation Methods

The synthetic routes and reaction conditions for compound 49 involve multiple steps. The detailed synthetic pathway is typically outlined in specialized chemical literature. Industrial production methods for such compounds often involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Compound 49 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound 49 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of sphingosine kinase.

    Biology: It helps in understanding the role of sphingosine kinase in cellular processes.

    Medicine: It has potential therapeutic applications in cancer and inflammatory diseases due to its inhibitory effects on sphingosine kinase.

    Industry: It can be used in the development of new drugs targeting sphingosine kinase.

Mechanism of Action

Compound 49 exerts its effects by inhibiting sphingosine kinase, an enzyme involved in the phosphorylation of sphingosine to sphingosine-1-phosphate. This inhibition disrupts the sphingosine-1-phosphate signaling pathway, which is involved in various cellular processes, including cell growth, survival, and migration .

Comparison with Similar Compounds

Compound 49 is unique in its equipotent inhibition of both sphingosine kinase 1 and sphingosine kinase 2. Similar compounds include:

These comparisons highlight the unique properties of compound 49, particularly its balanced inhibition of both isoforms of sphingosine kinase.

properties

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

[(2R)-1-[[4-[(3-phenylmethoxyphenoxy)methyl]phenyl]methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C26H29NO3/c28-18-24-8-5-15-27(24)17-21-11-13-23(14-12-21)20-30-26-10-4-9-25(16-26)29-19-22-6-2-1-3-7-22/h1-4,6-7,9-14,16,24,28H,5,8,15,17-20H2/t24-/m1/s1

InChI Key

SPXSEZMVRJLHQG-XMMPIXPASA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=C(C=C2)COC3=CC=CC(=C3)OCC4=CC=CC=C4)CO

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)COC3=CC=CC(=C3)OCC4=CC=CC=C4)CO

Origin of Product

United States

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